![molecular formula C37H46O14 B13395203 [(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baccatin VI is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is structurally related to other taxanes, such as paclitaxel (Taxol), and is characterized by its complex polycyclic structure, which includes an oxetane ring. Baccatin VI is of significant interest due to its role as a precursor in the semi-synthesis of paclitaxel, a widely used anticancer drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baccatin VI can be synthesized through various chemical routes, often involving the modification of other taxane derivatives. One common method involves the extraction of 10-deacetylbaccatin III from yew tree biomass, followed by chemical modifications to introduce the necessary functional groups . The synthesis typically involves multiple steps, including acylation, oxidation, and esterification reactions, under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods: Industrial production of baccatin VI primarily relies on the extraction from yew tree needles and twigs, followed by purification processes. Advances in biotechnological methods, such as plant cell culture and microbial fermentation, have also been explored to enhance the yield and sustainability of baccatin VI production .
Chemical Reactions Analysis
Types of Reactions: Baccatin VI undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to maintain the integrity of the complex taxane structure .
Major Products: The major products formed from these reactions include modified taxane derivatives, which can be further processed to produce paclitaxel and other related compounds .
Scientific Research Applications
Baccatin VI has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a precursor in the synthesis of complex taxane derivatives.
Biology: Studied for its role in the biosynthesis of paclitaxel and other taxanes.
Industry: Employed in the development of new anticancer drugs and other pharmaceuticals.
Mechanism of Action
Baccatin VI exerts its effects primarily through its role as a precursor to paclitaxel. Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization and thereby inhibiting cell division. This mechanism is crucial for its anticancer properties, as it disrupts the mitotic process in rapidly dividing cancer cells .
Comparison with Similar Compounds
Baccatin III: Another taxane derivative used as a precursor in paclitaxel synthesis.
10-Deacetylbaccatin III: A key intermediate in the biosynthesis of paclitaxel.
Paclitaxel: The final product derived from baccatin VI, widely used as an anticancer drug
Uniqueness: Baccatin VI is unique due to its specific structural features, such as the presence of an oxetane ring and a benzoate group at the 2α-position. These structural elements are crucial for its role in the semi-synthesis of paclitaxel, making it an essential compound in the pharmaceutical industry .
Properties
Molecular Formula |
C37H46O14 |
|---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
(4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate |
InChI |
InChI=1S/C37H46O14/c1-18-25(46-19(2)38)16-37(44)32(50-33(43)24-13-11-10-12-14-24)30-35(9,26(47-20(3)39)15-27-36(30,17-45-27)51-23(6)42)31(49-22(5)41)29(48-21(4)40)28(18)34(37,7)8/h10-14,25-27,29-32,44H,15-17H2,1-9H3 |
InChI Key |
UJFKTEIDORFVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![24-Tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B13395132.png)
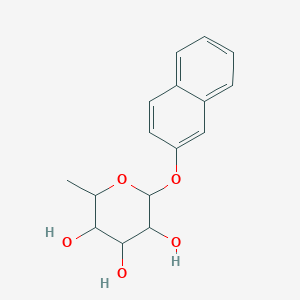
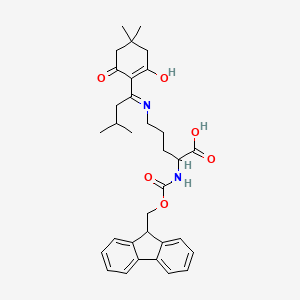
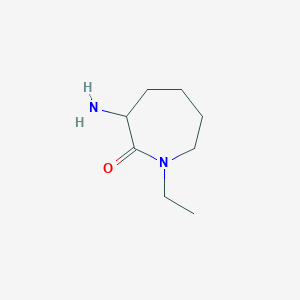
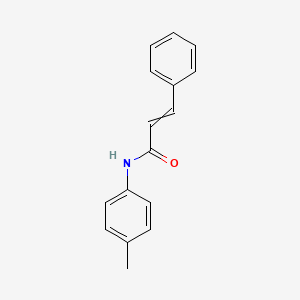
![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)
![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)
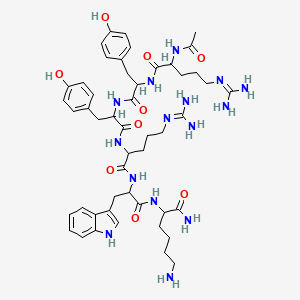

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
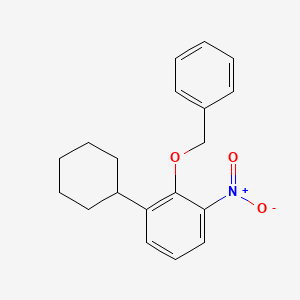
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)

